4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1H-pyrazole is a compound of interest in medicinal chemistry, particularly due to its potential pharmacological applications. This compound features a pyrazole core, which is a well-known pharmacophore known for various biological activities, including anti-inflammatory and analgesic properties. The specific structural features of this compound may enhance its interaction with biological targets, making it a candidate for further research and development.
The compound can be synthesized from readily available precursors through various chemical reactions, including sulfonylation and methylation processes. The synthesis methods often involve intermediates that are derived from simpler pyrazole derivatives, which have been extensively studied in the literature for their diverse applications in pharmaceuticals.
4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1H-pyrazole belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific derivative is characterized by the presence of a fluorophenyl group and a sulfonyl moiety, which are critical for its biological activity.
The synthesis of 4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1H-pyrazole typically involves several key steps:
The synthesis can be optimized by controlling reaction conditions such as temperature, solvent, and time to maximize yield and purity. For instance, using polar aprotic solvents often improves solubility and reactivity in nucleophilic substitution reactions.
The molecular structure of 4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1H-pyrazole consists of:
The molecular formula is C10H10F N2O2S, with a molecular weight of approximately 234.26 g/mol. The compound's structure can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1H-pyrazole can undergo several chemical reactions due to its functional groups:
Each reaction's conditions must be carefully controlled to avoid side reactions and ensure high selectivity for desired products.
The mechanism of action for compounds like 4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1H-pyrazole typically involves interaction with specific biological targets such as enzymes or receptors:
Pharmacological studies indicate that similar pyrazole derivatives exhibit anti-inflammatory and analgesic effects through inhibition of cyclooxygenase enzymes or modulation of pain pathways.
4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1H-pyrazole has potential applications in:
The pyrazole ring system—a five-membered heterocycle featuring two adjacent nitrogen atoms—represents a privileged scaffold in medicinal chemistry due to its versatile hydrogen-bonding capacity, metabolic stability, and spatial disposition of substituents. This moiety enables precise interactions with diverse biological targets, as evidenced by its presence in multiple FDA-approved drugs and clinical candidates. The 1,2-diazole core facilitates π-stacking interactions and serves as a rigid planar anchor that directs pharmacophores into optimal orientations for target engagement [3] [9]. For instance, the anti-obesity drug rimonabant (a pyrazole derivative) functions as a cannabinoid CB1 receptor antagonist, leveraging the N1 and C4 positions for critical hydrophobic interactions [2]. Similarly, celecoxib (a pyrazole-containing COX-2 inhibitor) demonstrates how 1,3-di-substitution patterns confer isoform selectivity in anti-inflammatory therapy [3] . The structural adaptability of pyrazole is further exemplified by CDPPB, where N1-methylation and C3-aryl substitution create positive allosteric modulation of metabotropic glutamate receptors for neurological applications [9]. These attributes underscore why pyrazole remains a cornerstone scaffold in rational drug design.
Table 1: Clinically Relevant Pyrazole-Based Therapeutics
| Compound | Target/Mechanism | Therapeutic Indication | Key Pyrazole Substitutions |
|---|---|---|---|
| Rimonabant | Cannabinoid CB1 receptor antagonist | Obesity (withdrawn) | 1,5-Diaryl, carboxamide at C3 |
| Celecoxib | Cyclooxygenase-2 (COX-2) inhibitor | Rheumatoid arthritis | 1-Aryl, sulfonamide at C4 |
| CDPPB | mGluR5 positive allosteric modulator | Neurological disorders | N1-methyl, 3-cyanophenyl at C4 |
| Eltrombopag | Thrombopoietin receptor agonist | Thrombocytopenia | Hydrazone-linked naphthalene |
| 4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1H-pyrazole | Carbonic anhydrase IX inhibition (predicted) | Investigational anticancer | N1-methyl, C4-((2-fluorophenyl)sulfonyl)methyl |
The integration of sulfonylmethyl and fluorophenyl motifs into the pyrazole framework imparts distinct electronic and steric properties that enhance target affinity and pharmacokinetic behavior. The sulfonylmethyl (–CH₂SO₂–) linker acts as a polar yet metabolically stable tether that improves aqueous solubility while enabling vectorial positioning of aryl groups into hydrophobic binding pockets. This is exemplified in dual-tail carbonic anhydrase inhibitors (CAIs), where sulfonamide-anchored pyrazoles bearing aryl extensions exhibit nanomolar inhibition of tumor-associated CA IX [4] [6]. Quantum chemical analyses reveal that the sulfonyl group’s electron-withdrawing character reduces pyrazole ring electron density, facilitating π-π interactions with aromatic residues in enzyme active sites [6] .
Concurrently, the ortho-fluorine on the phenyl ring induces a synergistic dipole moment and steric perturbation. Fluorine’s high electronegativity enhances binding via halogen bonding with carbonyl oxygens (e.g., Thr199 in CA IX) and modulates bioavailability by reducing oxidative metabolism. Notably, fluorinated pyrazole-sulfonamides demonstrate 5–20-fold potency increases over non-fluorinated analogues against CA XII, attributed to fluorine-induced conformational restraint and enhanced membrane permeability [6] [8]. Molecular docking of compounds featuring this hybrid pharmacophore confirms favorable occupancy in the hydrophobic cleft of CA isoforms, with the fluorophenyl group engaging in edge-to-face stacking with Phe131 [4] [6].
Table 2: Electronic and Steric Effects of Pyrazole Substituents
| Substituent | Electronic Contribution | Steric Influence | Biological Impact |
|---|---|---|---|
| Sulfonylmethyl (–CH₂SO₂R) | Strong electron-withdrawal (σₚ = 0.72) | Extended conformation (∼5.2 Å length) | Enhances solubility; anchors to Zn²⁺ in metalloenzymes |
| ortho-Fluorophenyl | Inductive effect (σᵢ = 0.52), halogen bond donor | Moderate steric bulk (A-value = 0.43) | Blocks para-hydroxylation; directs aryl ring orientation |
| N1-Methyl | Negligible electronic effect | Minimal steric demand | Prevents N1-glucuronidation; improves metabolic stability |
Pyrazole medicinal chemistry traces its origins to the serendipitous synthesis of antipyrine (phenazone) in 1883 by Ludwig Knorr, which established the scaffold’s analgesic and antipyretic properties. Early derivatives focused on C3/C5 carbonyl modifications, yielding aminophenazone and phenylbutazone as first-generation anti-inflammatories [9] . The 1960s marked a paradigm shift with the incorporation of sulfonamide groups—inspired by the antibacterial sulfa drugs—leading to enhanced target specificity. This innovation culminated in celecoxib (1999), where a pyrazole-linked benzenesulfonamide moiety conferred selective COX-2 inhibition, mitigating gastrointestinal toxicity associated with nonselective NSAIDs [3] .
The 21st century witnessed strategic diversification toward kinase and metalloenzyme inhibition. Sildenafil’s (pyrazolopyrimidine) success as a PDE5 inhibitor validated fused pyrazole systems for nucleotide mimeticry [9]. Concurrently, sulfonamide-pyrazole hybrids emerged as potent CAIs, exploiting the zinc-binding capability of the SO₂NH₂ group. Compounds like 4-(3-(2-hydroxyphenyl)-5-(p-tolyl)pyrazol-1-yl)benzenesulfonamide (IC₅₀ = 0.12 μM for CA XII) demonstrated the synergy between pyrazole’s hydrophobic contacts and sulfonamide’s zinc coordination [6]. The latest evolution incorporates "dual-tail" designs—exemplified by 4-(((2-fluorophenyl)sulfonyl)methyl)-1-methyl-1H-pyrazole—where the sulfonylmethyl linker bridges fluorinated aryl systems to the pyrazole core, enabling simultaneous engagement with both hydrophilic and hydrophobic enzyme subpockets [4] [6].
Table 3: Evolution of Sulfonamide-Containing Pyrazole Therapeutics
| Era | Representative Compound | Structural Innovation | Therapeutic Application |
|---|---|---|---|
| Pre-1960s | Antipyrine | Unsubstituted pyrazolone | Analgesic/antipyretic |
| 1960–1990s | Sulfamazone | C4-benzenesulfonamide on pyrazolone | Anti-inflammatory (withdrawn) |
| 1999–2010s | Celecoxib | 1,5-Diarylpyrazole with C4-sulfonamide | COX-2 selective inhibitor |
| 2010s–Present | SLC-0111-pyrazole hybrids | Pyrazole-tethered benzenesulfonamide | Carbonic anhydrase IX/XII inhibition |
| Present | 4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1H-pyrazole | Sulfonylmethyl linker with ortho-fluorophenyl | Investigational anticancer CA inhibitor |
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: